![molecular formula C18H23FN4O2S B2381411 4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide CAS No. 862827-24-5](/img/structure/B2381411.png)
4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide
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Overview
Description
This compound belongs to the class of organic compounds known as benzenesulfonamides . It is a member of piperazines . The molecular formula is C17H20FN3O2S .
Molecular Structure Analysis
The molecular weight of this compound is 349.4 g/mol . The InChI string is InChI=1S/C17H20FN3O2S/c1-20-10-12-21 (13-11-20)16-6-4-15 (5-7-16)19-24 (22,23)17-8-2-14 (18)3-9-17/h2-9,19H,10-13H2,1H3 . The canonical SMILES is CN1CCN (CC1)C2=CC=C (C=C2)NS (=O) (=O)C3=CC=C (C=C3)F .Physical And Chemical Properties Analysis
This compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . It has a rotatable bond count of 4 . The topological polar surface area is 61 Ų . The exact mass and monoisotopic mass are both 349.12602622 g/mol .Scientific Research Applications
Metabolic Pathways and Biotransformation : A study investigated the metabolism of a similar compound, 4‐fluoro‐N‐(1‐{2‐[(propan‐2‐yl)phenoxy]ethyl}‐8‐azabicyclo[3.2.1]octan‐3‐yl)‐benzenesulfonamide, which is a novel 5‐HT7 receptor antagonist with antidepressant-like and anxiolytic properties. The research explored its biotransformation through in vitro microsomal models, microbial models, and in silico predictions. This work is crucial in understanding the compound's metabolic pathways and its potential as a high-clearance agent (Słoczyńska et al., 2018).
Potential in HIV-1 Infection Prevention : Another study focused on methylbenzenesulfonamide derivatives, noting their increasing interest due to active groups like pyridine and benzenesulfonyl. These small molecular antagonists have potential as targeting preparations in the prevention of human HIV-1 infection (Cheng De-ju, 2015).
Inhibitors of Kynurenine 3-Hydroxylase : Research on N-(4-phenylthiazol-2-yl)benzenesulfonamides, including variants with benzenesulfonamide moieties, demonstrated their role as high-affinity inhibitors of kynurenine 3-hydroxylase. This is significant for investigating the pathophysiological role of the kynurenine pathway in neuronal injury (Röver et al., 1997).
COX-2 Inhibition for Pain Treatment : A study on 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, closely related to the compound , explored their role as selective cyclooxygenase-2 (COX-2) inhibitors. This research is important for developing treatments for conditions like rheumatoid arthritis and osteoarthritis (Hashimoto et al., 2002).
Photodynamic Therapy Applications : A 2022 study synthesized zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base. This compound has potential as a photosensitizer in photodynamic therapy, an alternative therapy in cancer treatment (Öncül et al., 2022).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, which could provide a hint to its potential targets .
Mode of Action
Based on the structure and known activities of similar compounds, it can be hypothesized that it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .
Biochemical Pathways
Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may modulate inflammatory pathways
Result of Action
Similar compounds have been found to exhibit anti-inflammatory effects, suggesting that they may reduce inflammation at the molecular and cellular levels .
properties
IUPAC Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN4O2S/c1-22-9-11-23(12-10-22)18(15-3-2-8-20-13-15)14-21-26(24,25)17-6-4-16(19)5-7-17/h2-8,13,18,21H,9-12,14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZWIUWJALCREIQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNS(=O)(=O)C2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-fluoro-N-[2-(4-methylpiperazin-1-yl)-2-pyridin-3-ylethyl]benzenesulfonamide |
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